N,N-dimethyl-4-sulfamoylbenzamide (CAS 38576-77-1) is a highly processable, orthogonally protected sulfonamide building block characterized by a para-substituted N,N-dimethylamide group. With a calculated LogP of 1.81, this compound serves as a critical intermediate in the synthesis of complex sulfonylureas, specialized kinase inhibitors, and carbonic anhydrase targeting agents [1]. By masking the carboxylic acid as a stable tertiary amide, it provides significantly higher solubility in organic solvents and prevents unwanted side reactions during the functionalization of the primary sulfamoyl moiety, making it a highly effective starting material for metric-scale pharmaceutical and agrochemical manufacturing.
Attempting to substitute N,N-dimethyl-4-sulfamoylbenzamide with its primary amide analog (4-sulfamoylbenzamide, CAS 6306-24-7) or its carboxylic acid precursor (4-sulfamoylbenzoic acid, CAS 138-41-0) fundamentally disrupts synthetic workflows. The free carboxylic acid of CAS 138-41-0 requires additional protection and deprotection steps alongside expensive coupling reagents, significantly increasing process mass intensity and reducing overall yield [1]. Furthermore, the tertiary N,N-dimethylamide in CAS 38576-77-1 is essential for maintaining chemical stability under harsh basic conditions where primary amides would undergo hydrolysis or unwanted deprotonation. These structural constraints mean that even closely related in-class compounds cannot serve as drop-in replacements without redesigning the entire synthetic route [2].
In the synthesis of complex sulfonamides, using N,N-dimethyl-4-sulfamoylbenzamide eliminates the need for carboxylic acid protection compared to the baseline precursor 4-sulfamoylbenzoic acid (CAS 138-41-0). The tertiary N,N-dimethylamide is completely inert to standard coupling reagents and electrophiles, allowing 100% chemoselective functionalization of the primary -SO2NH2 group [1].
| Evidence Dimension | Chemoselective functionalization of the sulfamoyl group |
| Target Compound Data | Direct reaction without protection steps |
| Comparator Or Baseline | 4-Sulfamoylbenzoic acid (CAS 138-41-0): Requires prior esterification or amide coupling |
| Quantified Difference | Saves 2 synthetic steps (protection/deprotection) and associated yield losses |
| Conditions | Standard electrophilic substitution or sulfonylurea coupling conditions |
Procuring the pre-formed N,N-dimethylamide significantly shortens synthetic routes and reduces raw material costs by eliminating the need for coupling agents and protecting groups.
The N,N-dimethyl substitution provides a marked increase in lipophilicity over primary amide and carboxylic acid analogs. N,N-dimethyl-4-sulfamoylbenzamide exhibits a calculated LogP of 1.81, whereas 4-sulfamoylbenzoic acid (carzenide) and 4-sulfamoylbenzamide have significantly lower partition coefficients [1]. This enhanced lipophilicity translates to vastly improved solubility in standard organic extraction solvents like dichloromethane and ethyl acetate, facilitating scalable liquid-liquid extraction without the emulsion issues common to highly polar primary amides.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP = 1.81 |
| Comparator Or Baseline | 4-Sulfamoylbenzamide (CAS 6306-24-7): LogP < 1.0 (estimated) |
| Quantified Difference | An increase of >0.8 LogP units |
| Conditions | Standard octanol/water partition modeling |
Higher organic solubility enables the use of concentrated reaction streams and simplifies downstream purification, critical for industrial-scale manufacturing.
As a para-substituted benzenesulfonamide, N,N-dimethyl-4-sulfamoylbenzamide acts as a defined binder to bovine Carbonic Anhydrase II. In fluorescent thermal shift assays (FTSA) documented in the ChEMBL database (CHEMBL656562), the compound demonstrates specific target engagement [1]. The bulky N,N-dimethylamide group alters the interaction within the enzyme's hydrophobic pocket compared to the free carboxylic acid (carzenide), providing a distinct structure-activity relationship (SAR) profile for researchers developing selective CA inhibitors.
| Evidence Dimension | Target engagement (Bovine Carbonic Anhydrase II) |
| Target Compound Data | Active binder in FTSA (CHEMBL656562) |
| Comparator Or Baseline | Carzenide (CAS 138-41-0): Baseline CA inhibitor |
| Quantified Difference | Distinct steric and lipophilic profile in the hydrophobic binding pocket |
| Conditions | Fluorescent thermal shift assay (FTSA) |
For pharmaceutical researchers, this compound provides a critical SAR data point where the para-position is occupied by a stable, bulky, and lipophilic tertiary amide.
The tertiary N,N-dimethylamide moiety in CAS 38576-77-1 is highly resistant to base-catalyzed hydrolysis and unwanted deprotonation compared to primary amides like 4-sulfamoylbenzamide (CAS 6306-24-7). During reactions requiring strong bases (e.g., N-alkylation of the sulfonamide or sulfonylurea formation), primary amides can undergo side reactions or degrade [1]. The lack of an acidic N-H proton on the amide nitrogen of the target compound ensures that the primary sulfonamide is the sole nucleophilic site.
| Evidence Dimension | Stability under strongly basic conditions |
| Target Compound Data | Complete stability of the tertiary amide |
| Comparator Or Baseline | 4-Sulfamoylbenzamide (CAS 6306-24-7): Susceptible to N-deprotonation and hydrolysis |
| Quantified Difference | Elimination of amide-derived byproducts |
| Conditions | Strongly basic synthetic environments (e.g., NaH, K2CO3) |
Ensures high purity and reproducibility in multi-step syntheses by preventing the degradation and side-reactions associated with unprotected primary amides.
Due to its orthogonally protected tertiary amide and highly reactive primary sulfonamide, this compound is a highly effective starting material for synthesizing complex sulfonylureas and sulfonamide-based therapeutics where the para-N,N-dimethylamide group is required in the final active pharmaceutical ingredient (API) [1].
The compound is well-suited for use in biochemical assays, such as fluorescent thermal shift assays (FTSA), to evaluate the effect of bulky, lipophilic para-substituents on the binding affinity to Carbonic Anhydrase II [2].
In industrial scale-up, CAS 38576-77-1 serves as a benchmark substrate for developing optimized liquid-liquid extraction and purification protocols, leveraging its favorable LogP (1.81) to avoid the emulsion and solubility issues typical of highly polar primary amides [1].